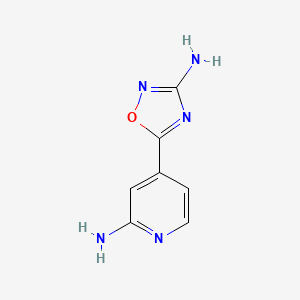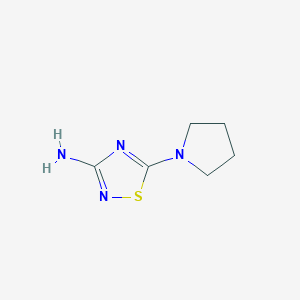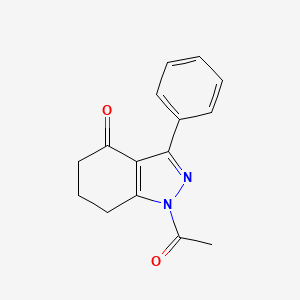
3-Bromo-6,6-dimethyl-piperidine-2,4-dione
Descripción general
Descripción
3-Bromo-6,6-dimethyl-piperidine-2,4-dione is a chemical compound with the CAS Number: 1000801-14-8 . It is a powder with a molecular weight of 220.07 .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 220.07 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Enantiomeric Resolution and Simulation Studies
- A study involving a structurally similar compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, explored its enantiomeric resolution on a Chiralpak IA column. This research highlights the potential for using 3-Bromo-6,6-dimethyl-piperidine-2,4-dione in chiral resolution studies and the importance of understanding the chiral recognition mechanisms in such compounds (Ali et al., 2016).
Synthesis of Pyrimidine Annelated Heterocycles
- Research on 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil, a related compound, demonstrates the synthesis of various heterocycles, including a pyrimidine-2,4-dione derivative. This suggests the potential use of this compound in synthesizing complex heterocyclic compounds, which are valuable in medicinal chemistry (Majumdar et al., 2001).
Synthesis of Thiazolidin-4-ones and Thiazolin-4-ones
- A study involving the condensation of bromo derivatives with 1,3-thiazolidin-2,4-dione highlights the potential application of this compound in synthesizing thiazolidin-4-ones and thiazolin-4-ones, compounds with anticipated biological activity (Kandeel, 2006).
Lactam Analogues of Fentanyl
- Research on the synthesis of lactam analogues of fentanyl, a powerful analgesic, indicates the relevance of this compound in pharmaceutical synthesis, particularly in creating novel compounds with potential medicinal value (Mićović et al., 1996).
Crystal Structure Studies
- The crystal structure of a closely related compound, 4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, has been studied, suggesting the importance of this compound in structural chemistry and crystallography (Rajnikant et al., 2010).
Synthesis of Piperidine-2,4-diones from Homoallylamines
- A method for synthesizing 6-substituted piperidine-2,4-diones from homoallylamines has been developed, indicating the potential utility of this compound in organic synthesis and the creation of new pharmacologically relevant compounds (Kuznetsov et al., 2012).
Propiedades
IUPAC Name |
3-bromo-6,6-dimethylpiperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2/c1-7(2)3-4(10)5(8)6(11)9-7/h5H,3H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMKZDGGNTUWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1376191.png)

![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)
![9-Azabicyclo[6.2.0]decane](/img/structure/B1376196.png)
![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B1376197.png)




![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)


